molecular formula C9H8Br2FNO B1460366 3,5-dibromo-N-(2-fluoroethyl)benzamide CAS No. 1863446-88-1

3,5-dibromo-N-(2-fluoroethyl)benzamide

Cat. No.: B1460366
CAS No.: 1863446-88-1
M. Wt: 324.97 g/mol
InChI Key: OSBUAJFCESDBPT-UHFFFAOYSA-N
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Description

3,5-dibromo-N-(2-fluoroethyl)benzamide is a synthetic compound belonging to the class of benzamides. It has been studied for its potential therapeutic and environmental applications. This compound is characterized by the presence of two bromine atoms and a fluoroethyl group attached to a benzamide core.

Preparation Methods

The synthesis of 3,5-dibromo-N-(2-fluoroethyl)benzamide typically involves the bromination of a benzamide precursor followed by the introduction of a fluoroethyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The fluoroethyl group can be introduced using reagents like 2-fluoroethylamine under appropriate conditions.

Chemical Reactions Analysis

3,5-dibromo-N-(2-fluoroethyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-dibromo-N-(2-fluoroethyl)benzamide has been explored for various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a pharmacophore in drug development.

    Industry: It can be used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(2-fluoroethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3,5-dibromo-N-(2-fluoroethyl)benzamide can be compared with other similar compounds, such as:

    3,5-dibromo-N-(2-chloroethyl)benzamide: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    3,5-dibromo-N-(2-bromoethyl)benzamide: Contains a bromoethyl group instead of a fluoroethyl group.

    3,5-dibromo-N-(2-iodoethyl)benzamide: Features an iodoethyl group instead of a fluoroethyl group.

The uniqueness of this compound lies in its specific combination of bromine and fluoroethyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3,5-dibromo-N-(2-fluoroethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2FNO/c10-7-3-6(4-8(11)5-7)9(14)13-2-1-12/h3-5H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBUAJFCESDBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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